3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one
Description
3-(4-Methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative characterized by a 4H-chromen-4-one core substituted at positions 2, 3, and 5. The 3- and 7-positions bear 4-methoxyphenyl groups, with the latter linked via an amino group, while the 2-position is methylated. Its structural complexity arises from the dual 4-methoxyphenyl substitution and the amino bridge at C7, which may influence solubility, electronic properties, and intermolecular interactions .
Properties
IUPAC Name |
7-(4-methoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-23(16-4-9-19(27-2)10-5-16)24(26)21-13-8-18(14-22(21)29-15)25-17-6-11-20(28-3)12-7-17/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWHLGNSRLUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-7-((4-hydroxyphenyl)amino)-2-methyl-4H-chromen-4-one.
Reduction: Formation of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic electronic materials due to its chromenone core.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenone core can interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs from the literature:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Notes:
- Target Compound: The amino linkage at C7 distinguishes it from ether- or ester-linked analogs (e.g., Compounds 6, 10–12).
- Biological Activities: Compounds with bulky substituents at C7 (e.g., dibenzylamino in Compound 11) show reduced yields but increased selectivity for BuChE over AChE, whereas smaller groups (e.g., propargylamino in Compound 12) enable synthetic versatility .
- Spectroscopic Characterization : Analogous compounds were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, with melting points ranging from 127–246°C, indicating stability under physiological conditions .
Key Findings :
Substituent Effects on Bioactivity: The 4-methoxyphenyl group at C3 is a conserved feature in AChE/BuChE inhibitors, suggesting its role in π-π stacking with enzyme active sites . Amino-linked C7 substituents (e.g., target compound) may improve solubility compared to ether-linked analogs, as seen in Compound 12’s 99.4% HPLC purity .
Synthetic Accessibility: Ether-linked derivatives (e.g., Compound 10) are synthesized in higher yields (>70%) compared to amino-linked analogs, which often require multi-step protocols .
Applications Beyond Pharmacology :
- Chromen-4-ones like FDB000698 are employed in analytical chemistry for metal ion detection, leveraging their chelating properties .
Biological Activity
3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one, commonly referred to as a flavonoid derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to the class of chromones, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two methoxy groups attached to phenyl rings and an amino group, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Anticancer Activity
- Mechanism of Action : The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicated that it inhibits cell growth by inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
- Case Studies : One study demonstrated that the compound exhibited an IC50 value of 88 nM against SMMC-7721 liver cancer cells, indicating potent anticancer activity without significant toxicity to normal hepatocyte cells . Further investigations revealed that it modulates telomerase activity, which is crucial in cancer cell proliferation.
Antibacterial Effects
- Activity Against Bacteria : The compound has been evaluated for its antibacterial properties against several strains. It demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to range from 15.625 to 62.5 μM for various bacterial strains, suggesting moderate antibacterial activity .
Table 1: Summary of Biological Activities
Research Findings
- Cell Line Studies : In vitro studies have consistently shown that this compound can reduce cell viability in cancer lines through apoptosis induction and cell cycle arrest.
- Mechanistic Insights : Further research has indicated that the compound's mechanism involves oxidative stress pathways and endoplasmic reticulum stress responses, leading to increased expression of pro-apoptotic proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
